
Rhodium(3+) isooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium(3+) isooctanoate is a coordination compound where rhodium is in the +3 oxidation state, coordinated with isooctanoate ligands. This compound is known for its catalytic properties and is used in various chemical reactions and industrial processes. Rhodium, being a transition metal, exhibits unique catalytic behaviors, making its compounds valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodium(3+) isooctanoate can be synthesized through various methods. One common approach involves the reaction of rhodium(III) chloride with isooctanoic acid under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include steps to recover and recycle rhodium, given its high cost and limited availability. The use of automated systems and stringent quality control measures ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Rhodium(3+) isooctanoate undergoes several types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often acting as a catalyst to facilitate the oxidation of organic substrates.
Reduction: Although less common, rhodium(3+) can be reduced to lower oxidation states under specific conditions.
Substitution: The isooctanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used under controlled conditions.
Substitution: Ligand substitution reactions often require the presence of coordinating solvents and may be facilitated by heating.
Major Products: The major products of these reactions depend on the specific substrates and conditions used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can produce new rhodium complexes with different ligands .
Scientific Research Applications
Rhodium(3+) isooctanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which rhodium(3+) isooctanoate exerts its effects is primarily through its catalytic activity. The rhodium center can facilitate various chemical transformations by coordinating with substrates and lowering the activation energy of reactions. This coordination often involves the formation of intermediate complexes, which then undergo further transformations to yield the final products .
Molecular Targets and Pathways: In biological systems, rhodium complexes can interact with nucleic acids and proteins, potentially disrupting cellular processes. The exact pathways and molecular targets depend on the specific structure of the rhodium complex and the biological context .
Comparison with Similar Compounds
- Rhodium(III) chloride
- Rhodium(III) acetate
- Rhodium(III) nitrate
- Rhodium(III) sulfate
- Rhodium(III) oxalate
Properties
CAS No. |
93843-19-7 |
|---|---|
Molecular Formula |
C24H45O6Rh |
Molecular Weight |
532.5 g/mol |
IUPAC Name |
6-methylheptanoate;rhodium(3+) |
InChI |
InChI=1S/3C8H16O2.Rh/c3*1-7(2)5-3-4-6-8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
InChI Key |
CSECWDDSMXDVMX-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Rh+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[3-ethyl-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-4-oxo-1,3-thiazolidin-5-ylidene]-3-methyl-1,3-benzothiazol-6-yl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12641039.png)
![2,6-Dimethyl-4-[[(4-methylbenzoyl)methyl]thio]pyrylium bromide](/img/structure/B12641047.png)
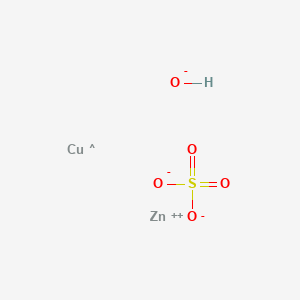
![N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine](/img/structure/B12641053.png)
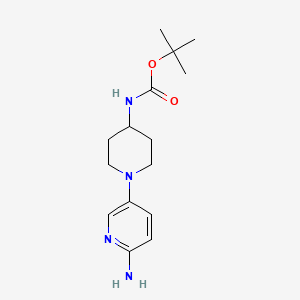
![N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12641061.png)
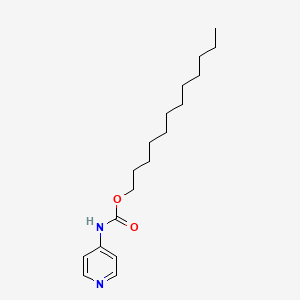
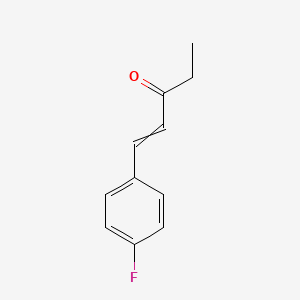
![Benzene, [2-(cyclopentyloxy)ethyl]-](/img/structure/B12641067.png)
![Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester](/img/structure/B12641072.png)
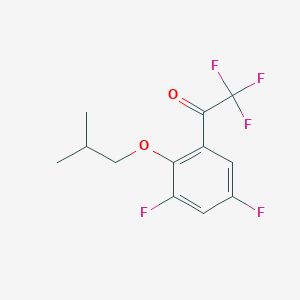
![3-(Cyanomethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12641086.png)
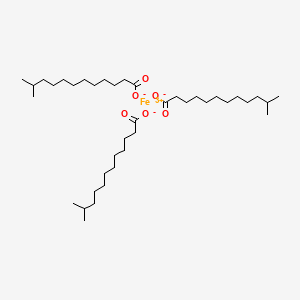
![6-(3-Bromophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12641115.png)
